molecular formula C16H21NO4 B1177146 hedgehog protein, Drosophila CAS No. 149291-21-4

hedgehog protein, Drosophila

Cat. No.: B1177146
CAS No.: 149291-21-4
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Description

Historical Discovery and Characterization

The Hedgehog (Hh) protein in Drosophila melanogaster was first identified through pioneering genetic screens conducted by Christiane Nüsslein-Volhard and Eric Wieschaus in 1980. Their mutagenesis experiments revealed that mutations in the hedgehog (hh) gene caused embryonic lethality with a distinctive "lawn of denticles" phenotype, where larval segments exhibited uniform, hedgehog spine-like protrusions instead of the normal patterned denticle belts. This discovery positioned hh as a critical segment polarity gene, essential for establishing the anterior-posterior axis during embryogenesis.

In 1992, three independent groups—led by Jym Mohler, Philip Beachy, and Thomas Kornberg—cloned the hh gene. Sequencing revealed that hh encodes a secreted glycoprotein undergoing autoproteolytic cleavage into an N-terminal signaling domain (Hh-N) and a C-terminal processing domain (Hh-C). The N-terminal fragment, modified by cholesterol and palmitate, mediates long-range signaling, while the C-terminal domain facilitates autoprocessing and lipid attachment. This lipid modification restricts Hh diffusion, enabling gradient formation critical for patterning.

Table 1: Key Milestones in Drosophila Hedgehog Research

Year Discovery Significance
1980 Identification of hh mutation Linked hh to segment polarity and embryonic patterning
1992 Cloning of hh gene Revealed autoproteolytic processing and lipid modification
1993 Characterization of Hh as a morphogen Demonstrated concentration-dependent signaling in wing imaginal discs
1997 Identification of Cubitus interruptus (Ci) Defined Ci as the primary transcription factor mediating Hh signaling
2020 Role in adult proteostasis Showed Hh regulates glial chaperones to extend lifespan

Evolutionary Conservation of the Hedgehog Gene Family

The hedgehog gene family is deeply conserved across bilaterians, with Drosophila Hh serving as the founding member. Invertebrates typically possess a single hh gene, whereas vertebrates have three paralogs: Sonic hedgehog (Shh), Indian hedgehog (Ihh), and Desert hedgehog (Dhh). These paralogs arose from two whole-genome duplication events early in vertebrate evolution, with Shh and Ihh diverging more recently than Dhh.

Comparative genomic analyses reveal that the N-terminal signaling domain (Hog domain) is under strong purifying selection, while the C-terminal domain shows higher evolutionary flexibility. Structural studies highlight conserved residues around the calcium-binding site in the Hog domain, critical for receptor interaction. Notably, Dhh in vertebrates retains the closest sequence homology to Drosophila Hh, emphasizing its ancestral role.

Table 2: Evolutionary Comparison of Hedgehog Family Members

Organism Gene Key Functions
Drosophila hh Segment polarity, wing disc patterning, neurogenesis
Mouse Shh Neural tube patterning, limb development
Human DHH Testis cord formation, peripheral nerve sheaths
Zebrafish Shha Floor plate specification, fin regeneration

Significance in Developmental Biology and Tissue Homeostasis

Developmental Roles

Hh signaling in Drosophila orchestrates segmental patterning by regulating the expression of downstream genes like wingless (wg) and engrailed (en) through the transcription factor Cubitus interruptus (Ci). In the wing imaginal disc, Hh secreted from posterior cells induces decapentaplegic (dpp) in anterior cells, creating a morphogen gradient that specifies vein placement. Mutations in hh or its pathway components (e.g., patched, smoothened) disrupt these gradients, leading to developmental defects such as duplicated wing margins or loss of ventral structures.

Hh also plays a role in neurogenesis. In the embryonic central nervous system, hh mutants exhibit mis-specification of neuroblasts, particularly in midline progenitor cells. This phenotype is mediated through Hh’s regulation of gooseberry (gsb), which determines neuronal subtype identity.

Tissue Homeostasis

In adults, Hh signaling maintains tissue integrity by regulating stem cell populations. For example, in the Drosophila midgut, injury-induced Hh activation in enteroblasts stimulates JAK-STAT signaling in intestinal stem cells, promoting regenerative proliferation. Similarly, Hh signaling in glial cells modulates proteostasis by upregulating chaperones like Hsp70, extending lifespan and preserving dopaminergic neuron function.

Table 3: Key Developmental Processes Regulated by Hh in Drosophila

Process Mechanism Outcome
Embryonic segmentation Hh/Wg feedback loop Stabilizes parasegment boundaries
Wing disc patterning Hh→Ci→dpp gradient Specifies anterior-posterior axis
Neurogenesis Hh→Gsb in neuroblasts Determines neuronal subtype
Gut regeneration Hh→Upd2→JAK-STAT Activates intestinal stem cells

Properties

CAS No.

149291-21-4

Molecular Formula

C16H21NO4

Synonyms

hedgehog protein, Drosophila

Origin of Product

United States

Scientific Research Applications

Key Research Applications

  • Developmental Biology
    • Tissue Patterning : Hedgehog signaling is essential for the patterning of various tissues in Drosophila, such as the wing imaginal disc. Studies show that Hedgehog produced in the wing disc influences gene expression across multiple target tissues, including myoblasts and tracheal cells, demonstrating its role in coordinating developmental signals across different cell types .
    • Morphogen Gradients : The ability of Hedgehog to act as a morphogen allows it to establish concentration gradients that dictate cell fate. Research indicates that Hedgehog gradients are crucial for the specification of sensory structures like the ocellar complex in Drosophila .
  • Disease Modeling
    • Neurodegenerative Diseases : Recent studies have utilized Drosophila models to investigate the role of Hedgehog signaling in neurodegenerative conditions such as Alzheimer's disease. The pathway has been shown to maintain proteostasis in glial cells, suggesting potential therapeutic targets for enhancing cellular resilience against neurodegeneration .
    • Cancer Research : Dysregulation of Hedgehog signaling is implicated in various cancers. By manipulating Hedgehog pathways in Drosophila, researchers can study tumorigenesis mechanisms and identify potential intervention points for cancer therapies .
  • Genetic Robustness Studies
    • Response to Perturbations : Investigations into how Hedgehog signaling contributes to genetic robustness reveal its capacity to tolerate both genetic and environmental perturbations. This aspect is vital for understanding developmental stability and evolutionary adaptations .

Case Study 1: Wing Imaginal Disc Development

A study focused on the Hedgehog signaling within the wing imaginal disc revealed that a single source of Hedgehog can regulate distinct responses in adjacent tissues through cytoneme-mediated signaling. This highlights how localized signaling can lead to complex tissue interactions during development .

Case Study 2: Alzheimer’s Disease Model

In a Drosophila model expressing human amyloid beta, activation of Hedgehog signaling was shown to rescue lifespan and proteostasis defects, emphasizing its protective role in glial cells against neurodegenerative stressors .

Comparative Data Table

Application AreaSpecific FindingsImplications
Developmental BiologyHedgehog establishes morphogen gradients for tissue patterningEssential for proper organ formation and structure integrity
Disease ModelingInvolvement in neurodegenerative diseases and cancerPotential therapeutic target for treatment strategies
Genetic RobustnessTolerance to genetic/environmental perturbations through morphogen signalingInsights into evolutionary biology and developmental stability

Comparison with Similar Compounds

Table 1: Comparative Overview of Hedgehog Proteins

Feature Drosophila Hh Vertebrate SHH/DHH/IHH
Gene Structure Single gene locus Three paralogs: SHH, DHH, IHH
Post-Translational Modifications Cholesterol (C-terminus) and palmitate (N-terminus) Same lipid modifications; cholesterol binding via Dispatched, palmitoylation via HHAT
Receptor Binding Ptc1 PTCH1/PTCH2
Transcription Factor Ci (Cubitus interruptus) GLI1, GLI2, GLI3
Key Modifiers Sightless (Sit, acyltransferase) Hedgehog acyltransferase (HHAT)

Key Insights :

  • Vertebrates have diversified Hh signaling into three ligands (SHH, DHH, IHH), each with specialized roles (e.g., SHH in neural tube patterning, DHH in gonadal development) .
  • While lipid modifications are conserved, Drosophila uses the acyltransferase Sit, whereas vertebrates rely on HHAT for palmitoylation .

Functional Roles in Development

  • Drosophila : Hh establishes compartment boundaries (e.g., wing imaginal discs) by inducing Decapentaplegic (Dpp) in adjacent cells . Loss of Hh disrupts segment polarity and appendage development .
  • Vertebrates : SHH regulates neural tube patterning and limb bud formation, mirroring Hh’s role in Drosophila limb development . DHH and IHH govern gonadal steroidogenesis and bone growth, respectively .

Table 2: Developmental Roles Across Species

Tissue/Process Drosophila Hh Vertebrate Hh Homologs
Limb Development Wing patterning via Dpp gradient SHH directs digit formation (ZPA)
Nervous System Segment polarity in embryos SHH specifies ventral neural tube
Gonads Limited role DHH regulates testis development

Signaling Mechanisms and Pathway Components

Core Pathway Conservation :

  • Receptor Activation : In both systems, Hh binding to Ptc relieves inhibition of Smo, enabling signal transduction .
  • Cytoplasmic Complexes : Drosophila uses Costal-2 (Cos2), Fused (Fu), and Suppressor of Fused (SuFu) to regulate Ci proteolysis . Vertebrates lack Cos2 but retain SuFu to modulate GLI processing .

Divergence :

  • Transcriptional Output : Drosophila Ci acts as both an activator and repressor, while vertebrates segregate these roles into GLI1 (activator) and GLI3 (repressor) .
  • Smo Localization : Hh triggers Smo translocation to the cell surface in Drosophila , whereas vertebrate Smo requires cholesterol binding for activation .

Evolutionary Insights and Disease Implications

  • Conservation : The Hh pathway’s core components (ligand, Ptc, Smo, Gli/Ci) are conserved from Drosophila to humans, underscoring its ancient role in development .
  • Divergence : Vertebrates evolved additional regulators (e.g., HIP1 for ligand sequestration) and paralogs (SHH, DHH, IHH) to accommodate complex tissue systems .
  • Disease Links: Dysregulation of Hh signaling causes medulloblastoma (PTCH1 mutations) and basal cell carcinoma in humans , while Drosophila models elucidate mechanisms of Smo activation .

Preparation Methods

Escherichia coli-Based Expression

The N-terminal signaling domain of Drosophila Hh (HhN, residues 85–257) is commonly expressed in E. coli due to its solubility and stability compared to the full-length protein. A modified HhN construct replaces the native Cys85 residue with two isoleucine residues (C85II) to prevent unwanted disulfide bonding and improve yield. The gene is cloned into a pET28a vector fused with an N-terminal 6xHis-SUMO tag, which enhances solubility and facilitates affinity purification.

Key Parameters:

  • Host strain: BL21(DE3) RIPL E. coli

  • Induction: 1 mM isopropyl-β-D-thiogalactopyranoside (IPTG) at 30°C for 3 hours

  • Yield: ~20–30 mg/L culture after purification

Mammalian Expression for Full-Length Hh

Full-length Hh requires mammalian systems for proper post-translational modifications. HEK293F cells transfected with a pACMV vector encoding Hh yield full-length protein with dual lipid modifications (cholesterol and palmitate). Co-expression with Dispatched (Disp), a transmembrane transporter, enhances Hh secretion by facilitating its release from producing cells.

Critical Considerations:

  • Lipid modification: Cholesterol attachment occurs via autoprocessing at Gly257-Cys258, mediated by the C-terminal intein-like domain.

  • Secretion efficiency: Disp co-expression increases extracellular Hh levels by 3–5 fold compared to Hh alone.

Autoproteolysis and Cholesterol Modification

Autocatalytic Processing Mechanism

Hh undergoes autoproteolysis into two fragments:

  • HhN (19 kDa): N-terminal signaling domain with cholesterol modification.

  • HhC (25 kDa): C-terminal domain acting as an intramolecular cholesterol transferase.

The reaction proceeds via a thioester intermediate at Gly257-Cys258, followed by nucleophilic attack by cholesterol’s hydroxyl group. Mutations at the cleavage site (e.g., G257A) abolish processing and render Hh biologically inactive.

Table 1: Impact of Autoproteolysis Mutants on Hh Function

MutationProcessing EfficiencySignaling Activity
Wild-type100%Full
G257A0%None
C258S0%None

Cholesterol Attachment and Membrane Localization

Cholesterol-modified HhN associates with lipid rafts, restricting its diffusion range. This modification is critical for in vivo patterning, as uncholesteroylated HhN fails to activate long-range targets like decapentaplegic (dpp).

Quantification of Cholesterol Incorporation:

  • Mass spectrometry: >90% of purified HhN contains covalently linked cholesterol.

  • Functional assay: Cholesterol-dependent HhN activity is measured using ptc-lacZ reporter cells.

Purification Strategies

Affinity Chromatography

  • His-tag purification: Immobilized metal affinity chromatography (IMAC) with Ni-NTA resin isolates 6xHis-SUMO-HhN from E. coli lysates.

  • Strep-tag II: Disp-Hh complexes are purified via Strep-Tactin resin, exploiting a C-terminal twin-Strep tag on Disp.

Size Exclusion Chromatography (SEC)

SEC on a Superose 6 Increase column resolves HhN (elution volume: 14.5 mL) from aggregates and contaminants. For Disp-Hh complexes, 0.1% digitonin is included in the buffer to maintain solubility.

Table 2: Purification Yields Across Systems

Expression SystemProteinYield (mg/L)Purity (%)
E. coliHhN20–30>95
HEK293FFull-length Hh1–280–90

Quality Control and Functional Validation

Biochemical Assays

  • Autoproteolysis assay: Incubate Hh at 37°C for 24 hours and analyze fragments via SDS-PAGE.

  • Lipid modification: Triton X-114 phase partitioning confirms cholesterol attachment (hydrophobic HhN partitions into detergent phase).

In Vivo Activity Testing

  • Wing imaginal disc assay: HhN induces ptc expression in anterior compartments; activity is quantified via immunofluorescence.

  • Embryonic patterning: Microinjection of Hh into hh mutant embryos rescues cuticle denticle patterns.

Challenges and Optimization

Solubility Issues

Full-length Hh tends to aggregate due to its hydrophobic C-terminal domain. Co-expression with Disp improves solubility, likely by shielding lipid moieties.

Proteolytic Degradation

Protease inhibitors (e.g., PMSF, EDTA-free cocktails) are essential during HEK293F lysis. For E. coli-expressed HhN, SUMO fusion reduces degradation .

Q & A

Q. How is the Hedgehog (Hh) signal transduced to activate target genes in Drosophila?

The Hh signal is mediated by the transcription factor Cubitus interruptus (Ci), a GLI-family protein. Ci binds directly to promoter regions of Hh target genes like patched (ptc) through conserved GLI-binding motifs, enabling transcriptional activation even in the absence of Hh . Experimental validation involves promoter-reporter assays (e.g., luciferase) with mutagenesis of candidate binding sites and in vivo overexpression/knockdown of Ci to assess target gene expression changes. Electrophoretic mobility shift assays (EMSAs) using Ci’s zinc finger domain confirm DNA-binding specificity .

Q. What experimental approaches identify Hh pathway components in Drosophila?

Genome-wide RNA interference (RNAi) screens in cultured Drosophila cells, combined with quantitative assays (e.g., luciferase reporters for Hh activity), have identified kinases, phosphatases, and co-receptors like Dally-like protein. Positive hits are validated via in vivo genetic epistasis (e.g., crossing RNAi lines with pathway mutants) and co-immunoprecipitation to confirm protein interactions .

Q. How is Hedgehog protein processed and secreted in Drosophila?

Hh undergoes autoproteolytic cleavage into an N-terminal signaling domain (Hh-N) and a C-terminal cholesterol-transferase domain. Mutations disrupting autoproteolysis (e.g., catalytic site mutations) impair Hh-N release and signaling activity. Biochemical methods like SDS-PAGE/Western blotting of embryonic lysates and pulse-chase labeling track precursor processing and secretion dynamics .

Advanced Research Questions

Q. How does Hh signaling crosstalk with other developmental pathways (e.g., Notch) in cancer models?

Combinatorial inhibition of Hh (via Smoothened/SMO) and Notch (via γ-secretase) reduces oncoprotein expression in glioma and colon cancer cell lines. Computational models (logic-based networks) predict synergistic effects, validated by RNA-seq profiling of pathway targets (e.g., GLI1, HES1) and phenotypic assays (e.g., proliferation/apoptosis). Drosophila models with Snr1 (SMARCB1 homolog) knockdown in Hh-activated cells show concurrent Notch pathway dysregulation, linking Hh-Notch crosstalk to tumorigenesis .

Q. What mechanisms regulate Hedgehog gradient formation and long-range signaling?

Cholesterol modification of Hh-N restricts diffusion, limiting its range. Experimental strategies include:

  • Lipidomics : LC-MS/MS quantifies sterol-modified Hh in tissue extracts .
  • Genetic mosaics : Clonal analysis with hh mutants and ptc reporters visualizes gradient boundaries.
  • Live imaging : Fluorescently tagged Hh (e.g., Hh-GFP) tracks movement in larval imaginal discs .

Q. How does Hh signaling integrate with temporal transcription factors to regulate neuroblast proliferation?

In postembryonic neuroblasts, Hh signaling acts downstream of Castor (Cas) and upstream of Grainyhead (Grh) in the temporal cascade. Loss of Hh delays cell cycle exit (via phospho-histone H3/BrdU labeling), while ectopic Hh induces premature exit. Chromatin immunoprecipitation (ChIP) identifies Cas-binding sites in ci regulatory regions, linking temporal factors to Hh pathway activation .

Methodological Considerations

Q. How to resolve contradictions in Hh pathway models (e.g., quantitative vs. qualitative approaches)?

  • ODE/PDE models : Require precise kinetic data (e.g., Smo-Ptch binding rates) but are limited by incomplete parameterization .
  • Logic-based models : Prioritize network topology over kinetics, enabling large-scale predictions (e.g., combinatorial drug targets). Cross-validate predictions with in vivo RNAi or CRISPR-Cas9 perturbations .

Q. What tools are available for studying under-characterized Hh-related genes in Drosophila?

The Fourth Chromosome Resource Project (FCRP) provides UAS-cDNA lines, gene traps, and validated mutants for understudied genes (e.g., DHR96, a lipid-sensing nuclear receptor linked to Hh signaling). Phenotypic data are curated in FlyBase and FlyPush, enabling targeted screens .

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